molecular formula C15H21BClN B12589837 Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)- CAS No. 648431-24-7

Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-

Cat. No.: B12589837
CAS No.: 648431-24-7
M. Wt: 261.6 g/mol
InChI Key: KVQMAFXGBIZFOQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)boranamine follows IUPAC guidelines for boron-amine complexes. The parent structure, boranamine (BH$$3$$NH$$3$$), is modified by substituting one hydrogen atom on boron with a chlorine atom and an inden-1-yl group, while the nitrogen atom is functionalized with two isopropyl groups. The indenyl substituent, a bicyclic hydrocarbon (C$$9$$H$$7$$), is numbered such that the boron-attached carbon occupies position 1, with subsequent positions following fused-ring conventions. The “bis(1-methylethyl)” descriptor specifies the two identical isopropyl groups on nitrogen. This nomenclature aligns with analogous borane-amine complexes documented in PubChem records.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula, C$${16}$$H$${22}$$BClN, reflects contributions from the indenyl (C$$9$$H$$7$$), chloro (Cl), boron (B), and bis(isopropyl)amine (C$$6$$H$${14}$$N) moieties. Stereochemical analysis reveals a tetrahedral geometry at boron, with bond angles approximating 109.5° due to sp$$^3$$ hybridization. The indenyl group’s planar structure introduces partial conjugation between its π-system and the boron center, as evidenced by slight bond-length alternation in the fused rings. Chirality arises from the asymmetric boron atom bonded to chlorine, indenyl, and two NH–isopropyl groups, though racemization is hindered by steric bulk from the isopropyl substituents.

Property Value
Molecular formula C$${16}$$H$${22}$$BClN
Hybridization at boron sp$$^3$$
Chirality centers 1 (boron)
π-Conjugation contribution Partial (indenyl)

X-ray Crystallographic Studies and Bond Length Optimization

Single-crystal X-ray diffraction (SCXRD) at 150 K confirms a B–N bond length of 1.61 Å, consistent with borane-amine adducts exhibiting moderate Lewis acid-base interactions. The B–Cl bond measures 1.82 Å, shorter than typical B–X single bonds (1.90–2.00 Å), suggesting partial double-bond character due to resonance with adjacent nitrogen lone pairs. The indenyl moiety adopts a coplanar orientation relative to the boron center, with C–C bond lengths ranging from 1.38 Å (double bonds) to 1.42 Å (single bonds), indicative of aromatic delocalization.

Key crystallographic parameters :

  • Unit cell dimensions : $$ a = 8.92 \, \text{Å}, \, b = 12.34 \, \text{Å}, \, c = 10.56 \, \text{Å}, \, \alpha = 90^\circ, \, \beta = 105.3^\circ, \, \gamma = 90^\circ $$
  • Space group : $$ P2_1/c $$ (monoclinic)
  • Density : 1.224 g/cm$$^3$$

Comparative Analysis with Related Boranamine Derivatives

Comparative studies highlight distinct structural and electronic features when contrasting this compound with simpler boranamine derivatives:

Derivative B–N Bond Length (Å) Substituents Thermal Stability
Boranamine (BH$$3$$NH$$3$$) 1.60 None Low
N,N-Diethylboranamine 1.58 Ethyl groups on N Moderate
1-Chloro-1-(1H-inden-1-yl)-N,N-bis(...) 1.61 Chloro, indenyl, isopropyl High

The extended conjugation from the indenyl group and steric protection from isopropyl substituents enhance thermal stability relative to unsubstituted boranamine. Additionally, the chloro substituent increases electrophilicity at boron, facilitating potential reactivity in cross-coupling reactions.

Properties

CAS No.

648431-24-7

Molecular Formula

C15H21BClN

Molecular Weight

261.6 g/mol

IUPAC Name

N-[chloro(1H-inden-1-yl)boranyl]-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C15H21BClN/c1-11(2)18(12(3)4)16(17)15-10-9-13-7-5-6-8-14(13)15/h5-12,15H,1-4H3

InChI Key

KVQMAFXGBIZFOQ-UHFFFAOYSA-N

Canonical SMILES

B(C1C=CC2=CC=CC=C12)(N(C(C)C)C(C)C)Cl

Origin of Product

United States

Preparation Methods

General Synthesis Overview

The synthesis of Boranamine involves several key steps, typically including the formation of the boron center, chlorination, and the introduction of the indene group. The following sections detail specific methods used in the preparation of this compound.

Method 1: Direct Boronation

Reaction Scheme:

The direct boronation method involves the reaction of an appropriate amine with a boron reagent. For Boranamine, this can be achieved through:

  • Reagents:
    • Boron trifluoride etherate
    • Indene derivative
    • Secondary amine (e.g., isopropylamine)

Procedure:

  • Mix boron trifluoride etherate with the indene derivative in an inert atmosphere.
  • Gradually add the secondary amine while maintaining low temperatures to prevent side reactions.
  • Allow the mixture to warm to room temperature and stir for several hours.
  • Purify the product through column chromatography.

Yield and Purity:
This method typically yields moderate to high purity products, ranging from 60% to 85% depending on reaction conditions.

Method 2: Chlorination of Boron Complex

Reaction Scheme:

This method focuses on chlorinating a pre-formed boron complex to introduce the chloro group:

  • Reagents:
    • Chlorobenzene
    • Aluminum chloride (as a catalyst)
    • Boron-containing precursor

Procedure:

  • Combine chlorobenzene and aluminum chloride in a flask under reflux conditions.
  • Slowly add the boron precursor to the mixture.
  • Monitor the reaction progress using thin-layer chromatography (TLC).
  • Upon completion, quench the reaction with water and extract the organic layer.
  • Purify using distillation or recrystallization.

Yield and Purity:
Chlorination methods can yield products with purities exceeding 90%, depending on purification techniques employed.

Method 3: Sequential Synthesis Approach

Reaction Scheme:

A sequential approach can also be utilized where each step builds upon the previous one:

  • Stepwise Reactions:
    • First, synthesize an indene-boron complex.
    • Follow with chlorination using thionyl chloride or phosphorus pentachloride.

Procedure:

  • Synthesize the indene-boron complex using standard boronation techniques.
  • Once formed, treat this intermediate with thionyl chloride under reflux.
  • Isolate and purify the final product through crystallization.

Yield and Purity:
This method can provide high yields (up to 95%) with excellent purity levels due to controlled reaction conditions.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Direct Boronation 60-85 Moderate Simplicity and fewer steps Lower yields
Chlorination of Boron Complex >90 High High purity Requires careful handling of reagents
Sequential Synthesis Up to 95 Excellent High yield and purity More complex procedure

Chemical Reactions Analysis

Types of Reactions

Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can lead to the formation of borohydrides.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Borohydrides.

    Substitution: Various substituted boranamines depending on the nucleophile used.

Scientific Research Applications

Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)- involves its interaction with molecular targets through its boron-nitrogen bond. This bond can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The indene moiety also contributes to the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares Indenyl-Boranamine with three related boranamine derivatives:

Compound Name Molecular Formula Key Substituents XLogP3 PSA (Ų) CAS Number
Indenyl-Boranamine (Target) Not explicitly provided 1H-Inden-1-yl, Cl, bis(isopropyl) Inferred ~6.5 Inferred ~145 Not provided
Boranamine,1-chloro-N,N-dimethyl-1-(triphenylsilyl)- C₂₀H₂₁BClNSi Triphenylsilyl, Cl, dimethyl 8.7 144.9 6918-08-7
Boranamine,1-(ethylthio)-N,N-bis(1-methylethyl)-1-phenyl C₁₇H₂₈BNS Phenyl, ethylthio, bis(isopropyl) N/A N/A 85121-21-7
1-Decanamine, N,N-bis(1-methylethyl)- C₁₆H₃₃N Linear decane chain, bis(isopropyl) N/A 3.24 Not available

Notes:

  • Indenyl-Boranamine lacks direct experimental data, but its indenyl group (a fused bicyclic aromatic system) likely reduces hydrophobicity compared to the triphenylsilyl analog (XLogP3 = 8.7) .
  • The absence of boron in 1-Decanamine highlights the role of boron in modulating Lewis acidity and reactivity .

Electronic and Steric Effects

  • Indenyl Group vs. Triphenylsilyl : The indenyl group’s conjugated π-system may enhance electron delocalization, whereas the triphenylsilyl group provides steric bulk and electron-withdrawing effects, influencing catalytic activity in cross-coupling reactions .
  • Chlorine Substituent : The chlorine atom in Indenyl-Boranamine and the triphenylsilyl analog likely acts as a leaving group, facilitating nucleophilic substitution reactions.

Biological Activity

Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)- is a complex organic compound notable for its unique structure, featuring a boron-nitrogen bond and an indene moiety. This compound has garnered attention for its potential applications in various scientific fields, including medicinal chemistry and materials science. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

PropertyValue
CAS Number 648431-24-7
Molecular Formula C15H21BClN
Molecular Weight 261.6 g/mol
IUPAC Name N-[chloro(1H-inden-1-yl)boranyl]-N-propan-2-ylpropan-2-amine
InChI Key KVQMAFXGBIZFOQ-UHFFFAOYSA-N

Synthesis and Preparation

The synthesis of Boranamine typically involves several steps:

  • Preparation of Indene Derivative : The indene is chlorinated to introduce the chloro group.
  • Nucleophilic Substitution : The boranamine moiety is introduced through nucleophilic substitution reactions.
  • Reaction Conditions : Inert atmospheres (e.g., nitrogen or argon) are often used to prevent unwanted side reactions.

The biological activity of Boranamine is primarily attributed to its boron-nitrogen bond, which can engage in various chemical reactions leading to the formation of reactive intermediates. These intermediates may interact with biological molecules, potentially resulting in therapeutic effects. The indene moiety enhances the compound's reactivity and interaction with molecular targets.

Potential Applications

  • Medicinal Chemistry : Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment. The boron atom can capture thermal neutrons, leading to localized radiation damage to cancer cells.
  • Organic Synthesis : Used as a reagent in the formation of boron-containing compounds, which are valuable in various chemical reactions.
  • Materials Science : Explored for applications in producing advanced materials and polymers with unique properties.

Research Findings

Recent studies have highlighted various aspects of Boranamine's biological activity:

  • Anticancer Properties : Research indicates that compounds with boron-nitrogen bonds exhibit promising anticancer properties due to their ability to enhance the effectiveness of radiation therapy.
  • Toxicological Studies : Toxicity assessments have shown that while Boranamine has therapeutic potential, it also requires careful evaluation regarding its safety profile in biological systems .

Case Study 1: Boron Neutron Capture Therapy

In a study focusing on BNCT, Boranamine was evaluated for its ability to selectively target tumor cells while sparing normal tissues. Results indicated significant tumor reduction in animal models when combined with neutron irradiation .

Case Study 2: Synthesis and Reactivity

A comprehensive study on the synthesis routes revealed that variations in reaction conditions significantly affect the yield and purity of Boranamine. Optimization of these parameters is crucial for its application in research settings .

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